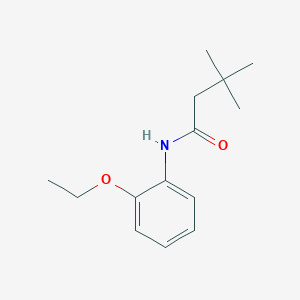![molecular formula C18H14Cl4N4OS B297194 N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297194.png)
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of fungal and bacterial enzymes involved in cell wall synthesis. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body. Studies have shown that it does not have any significant adverse effects on the liver, kidney, or hematological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its broad-spectrum activity against fungi, bacteria, and cancer cells. It also has low toxicity and good bioavailability. However, one of the limitations of this compound is its relatively high cost of synthesis.
Direcciones Futuras
There are several future directions for the research and development of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One of the areas of interest is the optimization of the synthesis method to reduce the cost of production. Another area of research is the evaluation of the compound's potential as a therapeutic agent for various fungal, bacterial, and cancer diseases. Additionally, the development of novel derivatives of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with improved activity and lower toxicity is an area of interest. Finally, the elucidation of the compound's mechanism of action and its interaction with target enzymes is an important area of research.
Métodos De Síntesis
The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 3,4-dichloroaniline with 2,4-dichlorobenzaldehyde in the presence of sodium hydroxide to form 3,4-dichloro-N-(2,4-dichlorophenyl)benzamide. This compound is then reacted with ethyl 2-bromoacetate in the presence of potassium carbonate to form N-(2,4-dichlorophenyl)-2-ethyl-2-oxoacetamide. Finally, this compound is reacted with 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of sodium hydride to form N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in the field of medicine. It has been found to have antifungal, antibacterial, and antitumor properties. Studies have shown that it can inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Fórmula molecular |
C18H14Cl4N4OS |
|---|---|
Peso molecular |
476.2 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14Cl4N4OS/c1-2-26-17(12-5-3-10(19)7-14(12)21)24-25-18(26)28-9-16(27)23-11-4-6-13(20)15(22)8-11/h3-8H,2,9H2,1H3,(H,23,27) |
Clave InChI |
GRZOJVIUVZXVRH-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)


![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297132.png)
![4-bromo-2-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297135.png)